molecular formula C21H20N2O4 B5542740 (3S*,4R*)-1-(1H-indol-5-ylcarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

(3S*,4R*)-1-(1H-indol-5-ylcarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5542740
M. Wt: 364.4 g/mol
InChI Key: CPMGCSWZGRVCTC-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-1-(1H-indol-5-ylcarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.14230712 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structural elements similar to "(3S*,4R*)-1-(1H-indol-5-ylcarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid" have been synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis and structural characterisation of a beta-foldamer containing pyrrolidin-2-one rings, starting from a related compound, demonstrates the interest in such molecules for their unique structural properties. These studies are pivotal for understanding the molecule's conformation and potential as a building block in more complex structures (Menegazzo et al., 2006).

Molecular Diversity and Synthetic Applications

Research on similar molecules has focused on exploring their chemical diversity and potential in synthesis. For instance, the one-pot three-component reaction involving secondary α-amino acids has been studied to yield a variety of complex molecules. These reactions demonstrate the versatility of pyrrolidine-based compounds in creating a broad range of heterocyclic structures, suggesting potential applications in synthesizing pharmacologically relevant molecules (Chen et al., 2016).

Potential in Photophysical Properties

Lanthanide-based coordination polymers assembled from derivatives with similar structural components have been investigated for their syntheses, crystal structures, and photophysical properties. These studies indicate the potential of such compounds in material science, particularly in developing new materials with specific optical properties (Sivakumar et al., 2011).

Biological Activity

Although your request excluded information related to drug use, dosage, and side effects, it's worth noting that compounds with pyrrolidine structures often undergo investigation for their biological activities. For example, the synthesis and evaluation of pyrrolidine derivatives for anti-inflammatory and analgesic activities showcase the interest in such compounds within the pharmaceutical research field (Muchowski et al., 1985).

Properties

IUPAC Name

(3S,4R)-1-(1H-indole-5-carbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-27-19-5-3-2-4-15(19)16-11-23(12-17(16)21(25)26)20(24)14-6-7-18-13(10-14)8-9-22-18/h2-10,16-17,22H,11-12H2,1H3,(H,25,26)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGCSWZGRVCTC-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.